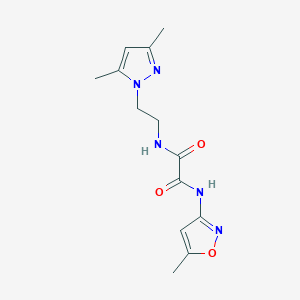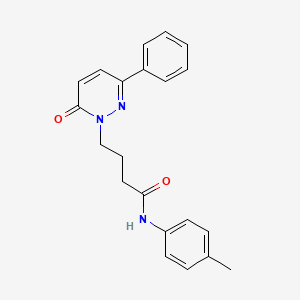
N'-(5-Bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(5-Bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine, also known as BRY, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. BRY is a selective inhibitor of the protein kinase CK2, which plays a critical role in a variety of cellular processes, including cell growth, proliferation, and survival.
Mecanismo De Acción
N'-(5-Bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine acts as a selective inhibitor of CK2, which is a serine/threonine protein kinase that plays a critical role in a variety of cellular processes. CK2 has been shown to regulate a variety of cellular functions, including cell growth, proliferation, and survival. This compound inhibits CK2 by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of CK2 substrates.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells. This compound has also been shown to have potential applications in neurodegenerative diseases, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a critical role in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N'-(5-Bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine is its selectivity for CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. In addition, this compound has been shown to have potent inhibitory activity against CK2, which makes it a valuable tool for studying the biochemical and physiological effects of CK2 inhibition. One of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N'-(5-Bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in various disease settings, including cancer and neurodegenerative diseases. Finally, further research is needed to elucidate the precise biochemical and physiological effects of this compound and its mechanism of action.
Métodos De Síntesis
The synthesis of N'-(5-Bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine involves several steps, starting with the reaction of 5-bromopyrimidine-2-carboxylic acid with N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine in the presence of a coupling agent such as EDC or HATU. The resulting intermediate is then treated with trifluoroacetic acid to remove the Boc protecting group, followed by reaction with N,N-dimethylformamide dimethyl acetal to yield the final product, this compound.
Aplicaciones Científicas De Investigación
N'-(5-Bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine has been shown to have potential applications in a variety of scientific research areas, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, CK2 has been identified as a potential therapeutic target due to its role in promoting cell survival and proliferation. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. In addition, this compound has been shown to have potential applications in neurodegenerative diseases such as Alzheimer's and Huntington's disease, as well as infectious diseases such as HIV and hepatitis C.
Propiedades
IUPAC Name |
N'-(5-bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4/c1-11-4-6-12(7-5-11)14(20(2)3)10-19-15-17-8-13(16)9-18-15/h4-9,14H,10H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZDEZNCHVBNCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC2=NC=C(C=N2)Br)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]but-2-ynamide](/img/structure/B2778734.png)
![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2778736.png)
acetonitrile](/img/structure/B2778737.png)
![1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/no-structure.png)
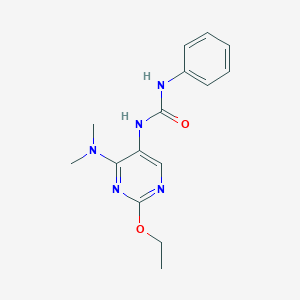
![2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2778743.png)
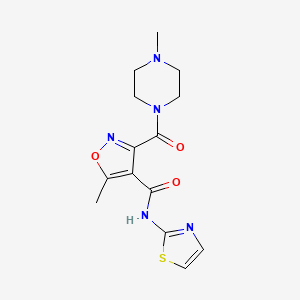
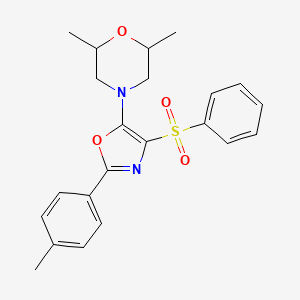
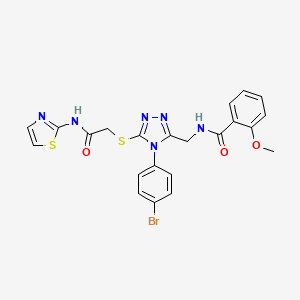
![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide](/img/structure/B2778747.png)
![2-(2,4-dichlorophenoxy)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2778749.png)
